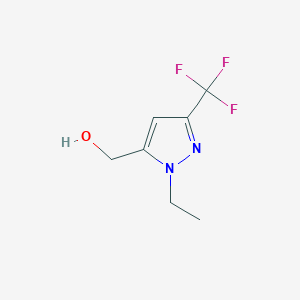

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3,13H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAQADNEKAYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP)

Several patents (WO2017084995A1, TW201835036A) describe efficient methods for preparing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a close analog differing only in the N-alkyl substituent (methyl instead of ethyl) and hydroxyl group position. These methods provide insights into the preparation of the pyrazole core and selective functionalization:

- Key Reaction: Reaction of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) with methyl hydrazine in aqueous medium without additional solvents except water or ethanol.

- Conditions: Temperature range 50–140 °C, reaction time 0.5–12 hours, often optimized to 1–4 hours.

- Selectivity: High selectivity (up to 96:4) for the desired isomer is achieved by controlling reaction conditions and presence of product during reaction.

- Isolation: The product crystallizes as large platelet-like crystals, facilitating filtration and washing.

- Yield: Up to 86.5% yield reported.

This method avoids the use of stoichiometric or excess acetic acid, reducing cost and environmental impact.

Reduction of Pyrazole-3-carboxylic Acid to Pyrazol-5-ylmethanol

A chemical synthesis example for (1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)methanol involves:

- Starting from 1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid.

- Reduction using borane-tetrahydrofuran complex (borane-THF) in THF solvent at room temperature for 3 hours.

- Workup by quenching with water, extraction, drying, and purification by silica gel chromatography.

- Yield reported: 58%.

This reduction converts the carboxylic acid group at the 3-position to the corresponding hydroxymethyl group, yielding the pyrazol-5-ylmethanol derivative.

Summary Table of Preparation Methods

| Step | Starting Material / Reagent | Conditions | Outcome / Notes | Yield / Selectivity |

|---|---|---|---|---|

| 1 | Ethyl 4,4,4-trifluoroacetoacetate + methyl hydrazine (or ethyl hydrazine for ethyl analog) | Aqueous medium, 50–140 °C, 1–4 h | Pyrazole ring formation with trifluoromethyl group | Up to 86.5% yield; selectivity 96:4 for isomer |

| 2 | Pyrazole-3-carboxylic acid derivative | Borane-THF in THF, rt, 3 h | Reduction of carboxylic acid to hydroxymethyl group | 58% yield (for methyl analog) |

| 3 | N-alkylation (if needed) | Alkyl halide, base, solvent | Introduction of ethyl group at N-1 | Dependent on method; typically high yield |

Research Findings and Optimization Notes

- The presence of the product during the reaction (e.g., 5-MTP) enhances selectivity and yield, likely due to equilibrium effects or templating.

- Avoiding excess acetic acid and organic solvents reduces cost and environmental impact.

- Crystallization behavior (platelet vs needle crystals) affects filtration and purification efficiency.

- Use of trifluoroacetic acid as catalyst can improve purity (up to 99.7% by NMR).

- Reaction parameters such as temperature, time, and pressure are critical for optimizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol, also known as (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol, is an organic compound with several scientific research applications. It features a pyrazole ring substituted with an ethyl group, a trifluoromethyl group, and a hydroxymethyl group. The molecular formula of the compound is C7H9F3N2O and its molecular weight is 194.16 g/mol.

Scientific Research Applications

This compound is a pyrazole derivative that has garnered interest due to its potential biological activities.

General Applications:

- Chemistry It is used as a building block for the synthesis of more complex molecules.

- Industry It is used in the production of specialty chemicals and materials.

Biological Applications:

- Pharmaceutical Development It has potential use in the development of pharmaceuticals due to its unique structural properties.

- Therapeutic Research It is being investigated for its potential therapeutic effects.

Biological Activities

Pyrazole derivatives, including this compound, exhibit various biological activities.

- Anti-inflammatory Activity Some pyrazole compounds have demonstrated significant cyclooxygenase (COX)-2 inhibitory activity, indicating strong anti-inflammatory properties compared to standard drugs like diclofenac.

- Other Activities Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial, and antitumor activities.

Mechanism of Action

The mechanism of action of (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol

- Molecular Formula : C₁₀H₁₂N₂OS

- Molecular Weight : 208.28 g/mol

- Substituents : Thiophen-2-yl replaces the trifluoromethyl group at the 3-position.

(1-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

- Molecular Formula : C₁₁H₁₃N₃O

- Molecular Weight : 203.24 g/mol

- Substituents : Pyridin-3-yl replaces the trifluoromethyl group.

- This compound is typically in stock, indicating higher demand in medicinal chemistry workflows .

Analogues with Modified Alkyl or Functional Groups

[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

- Molecular Formula : C₆H₇F₃N₂O

- Molecular Weight : 180.13 g/mol

- Substituents : Methyl group at the 4-position instead of ethyl.

- Structural analysis via SMILES (CC1=C(NN=C1C(F)(F)F)CO) and InChI (InChI=1S/C6H7F3N2O/c1-3-4(2-12)10-11-5(3)6(7,8)9/h12H,2H2,1H3) confirms its planar geometry, which may influence crystallinity .

2-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid

- Molecular Formula : C₈H₉F₃N₂O₂

- Molecular Weight : 222.17 g/mol

- Substituents : Acetic acid replaces the hydroxymethyl group.

- Properties : The carboxylic acid functionality enhances acidity (pKa ~2.5), making it suitable for salt formation or conjugation reactions. This derivative is available at 95% purity and shares similar storage conditions with the parent compound .

Data Table: Key Properties of Selected Analogues

Biological Activity

The compound (1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol , with the chemical formula CHFNO and a molecular weight of 194.16 g/mol, is a pyrazole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities, supported by case studies and research findings.

- IUPAC Name : [1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol

- Molecular Structure :

- SMILES : CCN1C(=CC(=N1)C(F)(F)F)CO

- InChI Key : IFVAQADNEKAYHG-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities:

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:

- A series of pyrazole compounds were tested for their inhibition of cyclooxygenase (COX) enzymes. Compounds similar to this compound showed significant COX-2 inhibitory activity with IC values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory properties compared to standard drugs like diclofenac .

2. Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial properties:

- In vitro studies revealed that certain pyrazole compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were often comparable or superior to established antibiotics .

3. Antitumor Activity

Emerging research suggests that pyrazole derivatives may possess antitumor properties:

- A review indicated that pyrazole compounds could act as effective inhibitors of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives demonstrated IC values in the low micromolar range against cancer cells, showcasing their potential as therapeutic agents .

Case Studies and Research Findings

A detailed examination of recent literature provides further insights into the biological activity of this compound:

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and trifluoromethyl groups). ¹⁹F NMR confirms trifluoromethyl integration .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrazole ring. Key metrics include R-factors (<0.05) and electron density maps .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₁₀F₃N₂O; theoretical ~204.16 g/mol) with <2 ppm error .

How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives like this compound?

Advanced Research Focus

Discrepancies arise from:

- Structural Analogues : Minor substituent changes (e.g., ethyl vs. isopropyl) alter lipophilicity and target binding. Compare bioactivity across analogues using SAR tables .

- Assay Conditions : Varying pH, solvent (DMSO vs. aqueous), or enzyme isoforms (e.g., COX-2 vs. sEH) impact IC₅₀ values. Standardize protocols and include positive controls .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding poses conflicting with experimental IC₅₀ data. Reconcile using free energy calculations (MM-PBSA) .

What mechanistic insights explain the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Hydrophobic Interactions : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

- Hydrogen Bonding : The hydroxymethyl group forms H-bonds with catalytic residues (e.g., Tyr385 in COX-2), confirmed by mutagenesis studies .

- Electron-Withdrawing Effects : Trifluoromethyl stabilizes transition states in enzyme inhibition, as shown by kinetic assays (kcat/KM reductions) .

How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Q. Advanced Research Focus

- ADMET Prediction : Tools like SwissADME predict logP (2.1–2.5) and solubility (<10 μM), guiding substituent modifications for better bioavailability .

- Collision Cross-Section (CCS) Analysis : Ion mobility spectrometry (IMS) correlates CCS values with membrane permeability. For example, CCS = 140 Ų suggests moderate blood-brain barrier penetration .

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize geometries for synthetic feasibility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.